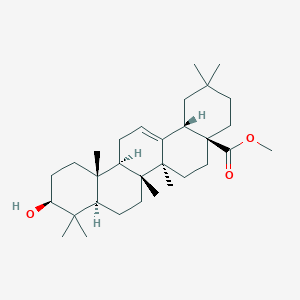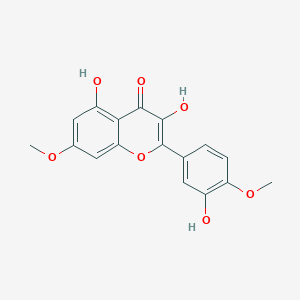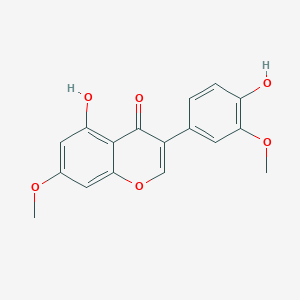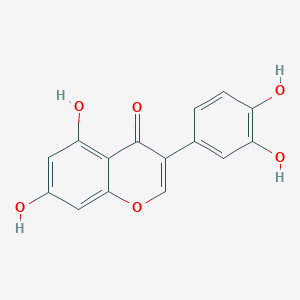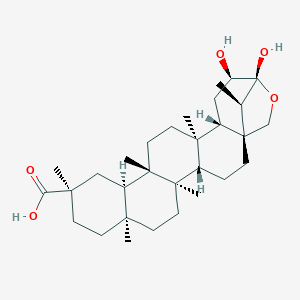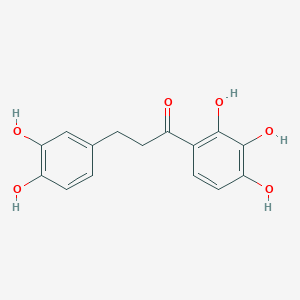
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone, also known as dihydrocaffeoylpropanone (DHCP), is a natural product found in various plants such as coffee, tea, and fruits. This molecule has gained significant attention in recent years due to its potential health benefits and various scientific research applications.
Mecanismo De Acción
DHCP exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways. DHCP can scavenge ROS and prevent oxidative damage to cells and tissues. DHCP can also modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of various genes involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
DHCP has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cell signaling pathways. DHCP can modulate the expression of genes involved in inflammation, cell survival, and oxidative stress. DHCP can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. DHCP can regulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHCP has several advantages for lab experiments, including its availability, stability, and low toxicity. DHCP is readily available from natural sources and can be synthesized through various methods. DHCP is also stable under various conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, DHCP has some limitations, including its solubility and specificity. DHCP is poorly soluble in water, which can limit its use in aqueous solutions. DHCP also has limited specificity, which can affect its selectivity for certain targets.
Direcciones Futuras
There are several future directions for research on DHCP, including its potential use as a therapeutic agent for various diseases. DHCP has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to determine the optimal dose, route of administration, and safety profile of DHCP for clinical use. Additionally, future research can focus on the development of novel synthesis methods and the identification of new targets for DHCP.
Métodos De Síntesis
DHCP can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and biotransformation. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between caffeic acid and dihydroxyacetone. Chemical synthesis involves the use of chemical reagents to form DHCP from caffeic acid and dihydroxyacetone. Biotransformation involves the use of microorganisms to convert caffeic acid and dihydroxyacetone into DHCP.
Aplicaciones Científicas De Investigación
DHCP has been studied extensively for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. DHCP has been shown to scavenge free radicals and protect against oxidative stress, which can lead to various diseases such as cancer, Alzheimer's, and cardiovascular diseases. DHCP has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent chronic diseases.
Propiedades
Número CAS |
72666-14-9 |
|---|---|
Nombre del producto |
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone |
Fórmula molecular |
C15H14O6 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h2-3,5-7,17-21H,1,4H2 |
Clave InChI |
CISQVWHIYYYZMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Otros números CAS |
72666-14-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



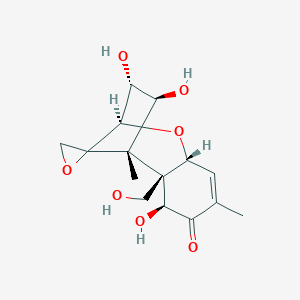
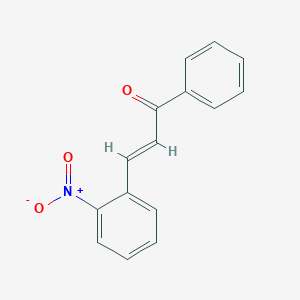
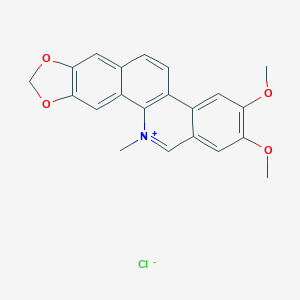
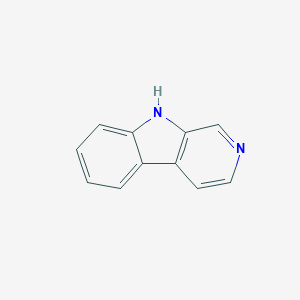
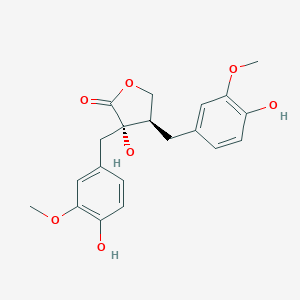
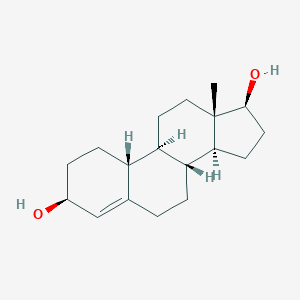
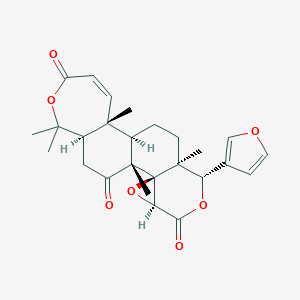
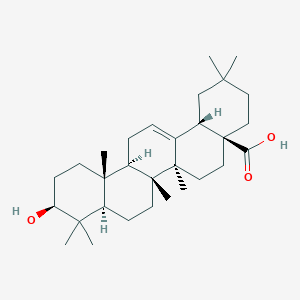
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)
